
Flupirtine-d4 Hydrochloride Salt
Overview
Description
Flupirtine-d4 Hydrochloride Salt (CAS 1324717-75-0) is a deuterium-labeled analog of Flupirtine Hydrochloride, a non-opioid analgesic and neuroprotective agent. Its molecular formula is C₁₅D₄H₁₃FN₄O₂·HCl, with a molecular weight of 344.80 g/mol and a purity exceeding 95% (HPLC) . The compound is stabilized by four deuterium atoms on the phenyl ring, enhancing its utility in pharmacokinetic and metabolic studies by reducing hepatic first-pass metabolism .
Preparation Methods
The synthesis of flupirtine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the flupirtine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with p-fluorobenzylamine and 2-amino-3-nitro-6-chloropyridine.
Reaction Conditions: The reaction between p-fluorobenzylamine and 2-amino-3-nitro-6-chloropyridine is carried out under controlled conditions to form the intermediate product.
Deuteration: The intermediate product is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Hydrochloride Formation: Finally, the deuterated product is converted into its hydrochloride salt form to enhance its stability and solubility.
Chemical Reactions Analysis
Flupirtine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Flupirtine-d4 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
Pharmacological Properties
Flupirtine exhibits several pharmacological effects that contribute to its therapeutic potential:
- Analgesic Action : Flupirtine has been shown to effectively manage acute and chronic pain conditions, including postoperative pain, migraines, and musculoskeletal disorders. Its analgesic efficacy is comparable to that of tramadol and diclofenac .
- Muscle Relaxation : The compound provides muscle relaxant effects by inhibiting both mono- and polysynaptic reflexes, making it beneficial for conditions associated with muscle spasticity .
- Neuroprotective Effects : Flupirtine has demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .
Clinical Applications
Flupirtine-d4 hydrochloride salt is utilized in various clinical contexts:
Pain Management
- Postoperative Pain : Studies indicate that flupirtine significantly reduces postoperative pain compared to placebo, with patients reporting substantial pain relief after administration .
- Chronic Pain : In chronic pain conditions, flupirtine has shown effectiveness in reducing pain intensity and improving quality of life for patients suffering from fibromyalgia and other chronic pain syndromes .
Migraine Treatment
Flupirtine has been evaluated for its efficacy in treating migraines. Clinical studies suggest that it can provide significant relief during acute migraine attacks compared to conventional analgesics like paracetamol .
Neurogenic Pain
Research indicates that flupirtine is effective in managing neurogenic pain, such as that associated with lumbar and cervical spinal root conditions. It has been found to outperform traditional analgesics like aspirin in some studies .
Case Studies
Several case studies highlight the efficacy of flupirtine in clinical practice:
- Postepisiotomy Pain Management : In a study involving women post-episiotomy, flupirtine demonstrated a 69% reduction in pain scores six hours after administration compared to only 26% reduction with placebo .
- Fibromyalgia Clinical Trials : A phase II clinical trial conducted by ADEONA Pharmaceuticals evaluated flupirtine's effectiveness in fibromyalgia patients, showing promising results in pain reduction and tolerability .
Comparative Efficacy
The following table summarizes the comparative efficacy of flupirtine against other analgesics based on various studies:
Condition | Flupirtine Efficacy | Comparator | Comparator Efficacy |
---|---|---|---|
Postoperative Pain | Significant | Diclofenac | Significant |
Chronic Back Pain | Comparable | Tramadol | Comparable |
Migraine | Significant | Paracetamol | Moderate |
Cancer Pain | More Effective | Tramadol | Effective |
Fibromyalgia | Promising | Various NSAIDs | Variable |
Mechanism of Action
Flupirtine-d4 (hydrochloride) exerts its effects primarily through the activation of voltage-gated potassium channels (KCNQ or Kv7 channels). This activation stabilizes the neuronal membrane potential, reducing neuronal excitability and providing analgesic and muscle relaxant effects . Additionally, flupirtine-d4 (hydrochloride) upregulates Bcl-2, increases glutathione levels, and delays the loss of intermitochondrial membrane calcium retention capacity . These actions contribute to its neuroprotective properties.
Comparison with Similar Compounds
Mechanism of Action :
- Acts as a selective neuronal potassium channel opener , specifically activating Kv7.4–Kv7.5 channels to relax smooth muscle .
- Functions as an NMDA receptor antagonist , inhibiting excitotoxicity linked to neurodegenerative diseases .
- Exhibits neuroprotective effects by mitigating tumor necrosis factor (TNF)-induced neurodegeneration .
Structural Analogs
Flupirtine Hydrochloride (Non-Deuterated Parent Compound)
- Molecular Formula : C₁₅H₁₇FN₄O₂·HCl.
- Key Differences :
- Applications : Approved for musculoskeletal pain in the EU but withdrawn due to hepatotoxicity risks .
Potassium Channel Modulators
DDO-02001
- Target : Kv1.5 potassium channels.
- Mechanism : Inhibitor (IC₅₀ = 17.7 µM).
- Applications : Antiarrhythmic research .
DAD Dichloride
- Mechanism : Voltage-gated potassium channel blocker and photoswitch.
- Applications : Optogenetics and visual function studies.
- Key Contrast : Reversible light-dependent activity, unlike Flupirtine-d4’s sustained channel modulation .
NMDA Receptor Antagonists
5,7-Dichlorokynurenic Acid Sodium Salt
- Target : Glycine-binding site of NMDA receptors.
- Potency : Submicromolar affinity.
- Applications : Neurodegeneration and stroke models.
- Comparison : Site-specific antagonism vs. Flupirtine-d4’s dual potassium/NMDA activity .
Metaphit Methanesulfonate
- Mechanism : Irreversible NMDA and sigma receptor inhibitor.
- Applications : Neuropathic pain and addiction studies.
- Limitations: Non-selective action compared to Flupirtine-d4 .
Deuterated Pharmaceuticals
Fluphenazine-d8 Dihydrochloride
- Structure : Antipsychotic with eight deuterium atoms.
- Applications : Metabolic stability in schizophrenia research.
- Contrast : Targets dopamine receptors, lacking potassium/NMDA activity .
Flupentixol-d4 Dihydrochloride
- Mechanism : Dopamine and serotonin receptor modulator.
- Deuterium Impact : Extends half-life similar to Flupirtine-d4 but for psychiatric disorders .
Comparative Data Table
Compound | Target | Mechanism | Purity | Key Applications |
---|---|---|---|---|
Flupirtine-d4 Hydrochloride | Kv7.4–Kv7.5, NMDA receptors | Opener + Antagonist | >95% | Neuroprotection, pain |
Flupirtine Hydrochloride | Kv7, NMDA receptors | Opener + Antagonist | >95% | Musculoskeletal pain (withdrawn) |
DDO-02001 | Kv1.5 | Inhibitor (IC₅₀ = 17.7 µM) | N/A | Antiarrhythmic research |
5,7-Dichlorokynurenic Acid | NMDA glycine site | Antagonist | >98% | Stroke models |
Fluphenazine-d8 | Dopamine receptors | Antagonist | >95% | Schizophrenia research |
Research and Clinical Insights
- Flupirtine-d4 is preferred over non-deuterated Flupirtine in tracer studies due to reduced metabolic clearance .
- Unlike Pentamidine isethionate (a non-selective NMDA antagonist), Flupirtine-d4 avoids off-target effects on nitric oxide synthase .
- Deuterated salts like Flupirtine-d4 Hydrochloride are prioritized in drug formulation for enhanced stability and solubility compared to sulfonates or carboxylates .
Biological Activity
Flupirtine-d4 Hydrochloride Salt is a deuterated derivative of flupirtine, a compound that has garnered interest for its selective action on neuronal potassium channels and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Overview of this compound
Flupirtine-d4 is a synthetic compound characterized by the substitution of deuterium for hydrogen in the flupirtine structure. This modification allows for enhanced tracking in biological studies, particularly using mass spectrometry. The compound acts primarily as a selective opener of neuronal potassium channels (Kv7/KCNQ) , specifically Kv7.4 and Kv7.5 channels, which are critical in regulating neuronal excitability and smooth muscle relaxation .
The biological activity of Flupirtine-d4 can be attributed to several key mechanisms:
- Potassium Channel Opening : By activating Kv7 channels, Flupirtine-d4 stabilizes the resting membrane potential of neurons, leading to reduced excitability and potential neuroprotective effects .
- NMDA Receptor Antagonism : Preliminary studies suggest that Flupirtine-d4 may also act as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and can contribute to neurodegenerative processes when overactivated .
- Antioxidant Properties : Research indicates that Flupirtine-d4 may exhibit antioxidant effects by reducing reactive oxygen species (ROS) formation, thereby preventing oxidative stress-related cellular damage .
1. Neuroprotective Effects
A study examining the protective effects of Flupirtine against etoposide-induced apoptosis in Batten disease cell lines found that pre-treatment with Flupirtine significantly reduced apoptosis rates. The results indicated nearly complete protection in some cell lines, showcasing its potential as a neuroprotective agent .
Cell Line Type | Apoptosis Rate Without Flupirtine | Apoptosis Rate With Flupirtine |
---|---|---|
INCL | High | Low |
JNCL | Moderate | Low |
2. Pharmacokinetics and Metabolism
Flupirtine-d4's isotopic labeling aids in understanding its pharmacokinetics. Studies have shown that deuterium substitution can alter the metabolic pathways of compounds, potentially leading to improved stability and reduced toxicity profiles compared to non-deuterated versions .
3. Clinical Applications
Flupirtine has been explored for various clinical applications, including pain management and treatment for neurological disorders such as multiple sclerosis and fibromyalgia. Although it was withdrawn from the market due to hepatotoxicity concerns, ongoing research into its derivatives like Flupirtine-d4 aims to separate therapeutic efficacy from adverse effects .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for validating the purity of Flupirtine-d4 Hydrochloride Salt in laboratory settings?
To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantitative analysis. Structural validation via X-ray crystallography or nuclear magnetic resonance (NMR) is critical, as demonstrated in studies on hydrochloride salts (e.g., Table 2 in ). Deuterium incorporation can be confirmed using isotopic ratio measurements or tandem mass spectrometry to distinguish labeled from non-labeled compounds .
Q. How should this compound be prepared for in vitro assays to ensure stability?
Dissolve the compound in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange and degradation. Use freshly prepared solutions in controlled pH buffers (e.g., phosphate-buffered saline) to maintain ionic stability. Sterile filtration (0.22 µm) is advised to prevent particulate contamination, as outlined in protocols for similar neuroactive hydrochloride salts .
Q. What are the standard protocols for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibrate using deuterated internal standards to account for matrix effects. For tissue samples, homogenize in acetonitrile:water (70:30) with 0.1% formic acid, followed by centrifugation and supernatant analysis. Method validation should include linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%) .
Advanced Research Questions
Q. How can researchers differentiate between potassium channel activation and NMDA receptor antagonism when studying this compound?
Use selective pharmacological inhibitors (e.g., Apamin for SK channels or MK-801 for NMDA receptors) in parallel experiments. Electrophysiological patch-clamp assays on transfected HEK293 cells expressing specific ion channels can isolate mechanisms. Additionally, employ knockout models or siRNA silencing to confirm target specificity .
Q. What experimental designs mitigate pharmacokinetic variability in in vivo studies of this compound?
Utilize crossover designs with deuterated vs. non-deuterated cohorts to control for inter-subject variability. Monitor plasma half-life via serial blood sampling and compare area under the curve (AUC) metrics. Isotope effects on metabolism (e.g., CYP450 interactions) should be assessed using hepatic microsome assays .
Q. How should researchers address contradictory data on ion channel activation across different neuronal cell lines?
Replicate experiments using isogenic cell lines to minimize genetic variability. Validate ion channel expression profiles via qPCR or Western blot. If discrepancies persist, conduct functional assays (e.g., calcium imaging) to confirm activity. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for batch effects and normalization controls .
Q. What are the challenges in synthesizing this compound, and how can they be resolved?
Deuterium labeling at the 4-position requires stringent anhydrous conditions to prevent isotopic dilution. Purification via recrystallization in ethanol:water (9:1) improves yield. Residual solvents should be quantified using gas chromatography (GC), with limits set per ICH guidelines (<0.5% for Class 2 solvents) .
Q. Which controls are critical when evaluating the neuroprotective effects of this compound in animal models?
Include sham-operated controls, vehicle-treated groups (e.g., saline), and positive controls (e.g., Memantine for NMDA antagonism). Monitor biomarkers like GFAP (astrocytosis) and Iba1 (microglial activation) via immunohistochemistry. Ensure blinding and randomization to reduce bias, as per CONSORT guidelines for preclinical studies .
Q. Methodological Best Practices
- Data Reporting : Present raw data in supplementary tables, with processed data (mean ± SEM) in main figures. Use tools like PRISM for nonlinear regression analysis of dose-response curves .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee (IACUC) approval and adhere to ARRIVE guidelines for reproducibility .
Properties
IUPAC Name |
ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZQELGBFQHPE-HGSONKNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.